Bis(alpha-methylbenzyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13511. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

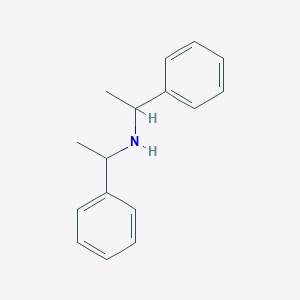

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(1-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLACVVNHYIYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871198 | |

| Record name | Bis(alpha-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Bis(alpha-methylbenzyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

298 °C | |

| Record name | BIS(ALPHA-METHYLBENZYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER | |

| Record name | BIS(ALPHA-METHYLBENZYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.018 AT 13 °C | |

| Record name | BIS(ALPHA-METHYLBENZYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

10024-74-5 | |

| Record name | Bis(1-phenylethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(alpha-methylbenzyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(.alpha.-methylbenzyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(alpha-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methyl-N-(1-phenylethyl)-benzenemethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(ALPHA-METHYLBENZYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(alpha-methylbenzyl)amine: Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Significance of Bis(alpha-methylbenzyl)amine

This compound, a secondary amine with the molecular formula C16H19N, holds a pivotal role in the realm of asymmetric synthesis and pharmaceutical development.[1] Its structural complexity, arising from the presence of two chiral centers, gives rise to distinct stereoisomers with unique chemical and biological properties. This guide provides a comprehensive exploration of the structural nuances of this compound and the analytical methodologies essential for its characterization. Understanding these properties is paramount for its application as a chiral building block and in the stereoselective synthesis of enantiomerically pure compounds.[1]

PART 1: Unraveling the Structure: Chirality and Isomerism

The core of this compound's utility lies in its stereochemistry. The molecule possesses two stereogenic centers at the alpha-carbons, leading to the existence of three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S).[1]

-

Enantiomers: The (R,R) and (S,S) isomers are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties such as boiling point and solubility but differ in their interaction with plane-polarized light and other chiral molecules.

-

Diastereomer: The (R,S) isomer is a meso compound. It is achiral due to an internal plane of symmetry and is a diastereomer of the (R,R) and (S,S) enantiomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

The ability to synthesize and isolate these specific stereoisomers is crucial for their application in producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2][3]

Caption: Stereoisomers of this compound.

PART 2: Synthesis and Resolution Strategies

The synthesis of this compound can be achieved through various methods, with a primary focus on stereoselective approaches to obtain enantiomerically pure forms.

Reductive Amination

A common synthetic route involves the reductive amination of a ketone with an amine. For instance, the reaction of acetophenone with α-methylbenzylamine, followed by reduction, can yield this compound. To achieve stereoselectivity, a chiral auxiliary like (S)-α-methylbenzylamine can be used to induce the formation of a new stereocenter with high diastereoselectivity.[1]

Resolution of Racemic Mixtures

Another prevalent strategy is the resolution of a racemic mixture of this compound. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[1][4] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.

PART 3: Analytical Techniques for Structural Elucidation and Purity Assessment

A robust analytical framework is essential to confirm the structure, identify the specific stereoisomers, and determine the enantiomeric purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure and diastereomeric ratio of this compound.[1]

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Diastereomers, being chemically distinct, will exhibit different chemical shifts and coupling constants for corresponding protons.[1] Integration of the signals corresponding to each diastereomer allows for the accurate quantification of their relative proportions.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, diastereomers will show distinct signals for their carbon atoms.

Table 1: Representative ¹H NMR Data for a Diastereomeric Mixture

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 10H | Aromatic protons |

| 3.85 | q | 1H | Methine proton (Diastereomer 1) |

| 3.75 | q | 1H | Methine proton (Diastereomer 2) |

| 1.35 | d | 3H | Methyl protons (Diastereomer 1) |

| 1.30 | d | 3H | Methyl protons (Diastereomer 2) |

Note: This is a generalized representation. Actual chemical shifts may vary based on the solvent and specific isomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of this compound.[5][6]

-

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[5][7] Polysaccharide-based CSPs are commonly employed for this purpose.[7]

-

Causality of Experimental Choices: The choice of the CSP and the mobile phase is critical for achieving baseline separation. The selection is often based on the functional groups of the analyte and empirical screening of different column and solvent combinations. The goal is to maximize the differential interaction between the enantiomers and the CSP.

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve the best separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector, typically at a wavelength where the phenyl groups absorb (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Workflow for Chiral HPLC Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Presentation: The mass spectrum shows the relative abundance of different fragment ions. The molecular ion peak ([M]⁺) confirms the molecular weight (225.33 g/mol ).[1] Common fragmentation patterns can provide further structural information.

Table 2: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 225 | Molecular Ion [M]⁺ |

| 120 | [C₈H₁₀N]⁺ fragment |

| 105 | [C₇H₇]⁺ fragment (tropylium ion) |

X-ray Crystallography

For obtaining unambiguous proof of the absolute stereochemistry and detailed three-dimensional structural information, single-crystal X-ray crystallography is the gold standard.[8] This technique involves irradiating a crystalline form of a single stereoisomer with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Conclusion

This compound is a molecule of significant interest in stereoselective synthesis and drug development. A thorough understanding of its structural properties, particularly its stereoisomerism, is fundamental to its effective application. The analytical techniques detailed in this guide, from NMR and chiral HPLC to mass spectrometry and X-ray crystallography, provide the necessary tools for researchers and scientists to characterize this important chiral amine with confidence and precision. The judicious application of these methods ensures the quality, purity, and desired stereochemical integrity of this compound and its derivatives in advanced chemical and pharmaceutical applications.

References

- Google Patents. JP3178086B2 - Method for producing optically active α-methylbenzylamine.

-

Robert, F. (2014). Crystal structure of N,N-bis(diphenylphosphino)-N-((S)-α-methylbenzyl)amine, C32H29NP2. Zeitschrift für Kristallographie - New Crystal Structures, 215(2). Available from: [Link]

-

Al-Qaisi, A. R., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4975. Available from: [Link]

- Google Patents. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines.

-

ResearchGate. HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Available from: [Link]

-

ResearchGate. HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase. Available from: [Link]

-

Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Available from: [Link]

-

NIST WebBook. alpha.-Methylbenzylamine. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

- Google Patents. US6476268B1 - Preparation of N-benzylamines.

- Google Patents. US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid.

-

The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available from: [Link]

-

Multichem. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+). Available from: [Link]

-

SpectraBase. A-Methyl-benzylamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. This compound | C16H19N | CID 24804. Available from: [Link]

-

SpectraBase. A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of 1,2-bis((benzylsulfanyl){2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-ylidene}methyl)disulfane. Available from: [Link]

-

PubChem. Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)-. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Bis(α-methylbenzyl)amine

Abstract

Bis(α-methylbenzyl)amine is a significant secondary amine utilized in various chemical syntheses, including as a precursor for ligands in asymmetric catalysis and as a component in the development of pharmaceutical intermediates. Its synthesis and purification are critical steps that dictate the purity and viability of subsequent products. This guide provides a comprehensive overview of the predominant synthetic strategy—reductive amination—and details the necessary purification and characterization techniques. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Strategic Overview

Bis(α-methylbenzyl)amine [(C₆H₅CH(CH₃))₂NH] is a chiral secondary amine that can exist as (R,R), (S,S), and meso diastereomers. The stereochemistry of the final product is dependent on the chirality of the starting materials. The most direct and widely employed method for its synthesis is the reductive amination of acetophenone with α-methylbenzylamine. This one-pot reaction is valued for its efficiency and relatively mild conditions.[1]

The overall process involves two key stages:

-

Imine Formation: The reaction between a ketone (acetophenone) and a primary amine (α-methylbenzylamine) to form an intermediate imine. This is a reversible reaction where equilibrium is driven towards the imine by the removal of water.[2]

-

Reduction: The in-situ reduction of the imine to the corresponding secondary amine. The choice of reducing agent is critical to selectively reduce the imine without significantly reducing the starting ketone.[3]

This guide will focus on a standard laboratory-scale synthesis using sodium borohydride as the reducing agent, followed by a discussion on purification and characterization.

The Synthetic Pathway: Reductive Amination

The reductive amination process is a cornerstone of amine synthesis.[4] It begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the final amine product.[2]

Mechanism of Reductive Amination

The reaction proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of α-methylbenzylamine attacks the electrophilic carbonyl carbon of acetophenone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

-

Dehydration: Under mildly acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The lone pair on the nitrogen then expels the water molecule, forming a C=N double bond and generating an iminium ion.

-

Reduction: A hydride reagent, such as sodium borohydride (NaBH₄), delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the double bond and forming the final secondary amine.[5]

It is crucial to manage the reaction pH; mildly acidic conditions (pH 4-5) are optimal for imine formation.[5] While powerful reducing agents like lithium aluminum hydride can be used, they would also reduce the starting ketone, leading to a mixture of products. Milder reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[3][6] NaBH₄ is often chosen for its balance of reactivity and safety, but its addition must be timed correctly—after the imine has had sufficient time to form.[6]

Visualization of the Synthetic Workflow

The overall process from reactants to the purified product can be visualized as a clear, sequential workflow.

Caption: Experimental workflow for the synthesis and purification of Bis(α-methylbenzyl)amine.

Detailed Experimental Protocol

This protocol is adapted from established reductive amination procedures.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Acetophenone | 120.15 | 12.0 g | 0.10 | 1.0 |

| (R/S)-α-Methylbenzylamine | 121.18 | 12.1 g | 0.10 | 1.0 |

| Methanol (MeOH) | 32.04 | 100 mL | - | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 | 1.2 |

| Toluene | - | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| 2 M Sodium Hydroxide (NaOH) | - | As needed | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (12.0 g, 0.10 mol) and α-methylbenzylamine (12.1 g, 0.10 mol). Add 100 mL of methanol and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until completion (monitored by TLC or GC-MS).

-

Work-up:

-

Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Remove the methanol using a rotary evaporator.

-

Add 50 mL of water to the remaining residue and basify the aqueous solution to pH > 12 with 2 M NaOH.

-

Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude bis(α-methylbenzyl)amine as an oil.

Purification Techniques

The primary impurity in the crude product is typically unreacted starting material or side products from the reduction of acetophenone. Vacuum distillation is the most effective method for purifying the final product.

-

Vacuum Distillation: Transfer the crude oil to a distillation flask suitable for vacuum distillation. Due to the relatively high boiling point of the product, a vacuum is necessary to prevent decomposition at atmospheric pressure. Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point will be significantly lower than the atmospheric boiling point.

For chiral synthesis, where diastereomers may be formed, purification might involve more advanced techniques:

-

Diastereomeric Salt Crystallization: If a specific stereoisomer is desired, the diastereomeric mixture can sometimes be resolved by forming salts with a chiral acid (e.g., mandelic or tartaric acid), followed by fractional crystallization.[8]

Characterization and Validation

The identity and purity of the synthesized bis(α-methylbenzyl)amine must be confirmed through spectroscopic analysis.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expect to see signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine protons (CH-N), and the methyl protons (CH₃). The N-H proton will appear as a broad singlet, and its chemical shift can be variable.[9]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methine carbons directly attached to the nitrogen (~50-60 ppm), and the methyl carbons (~20-25 ppm).[9]

-

FT-IR: The infrared spectrum should show a characteristic N-H stretching absorption for a secondary amine in the region of 3300-3500 cm⁻¹ (typically a single, sharp peak of weak to medium intensity). C-N stretching absorptions will be present in the 1000-1250 cm⁻¹ range. The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the reduction of the imine.[10]

-

Mass Spectrometry (GC-MS): This technique is invaluable for confirming the molecular weight and assessing purity. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 225.34. Fragmentation patterns can further confirm the structure.[11][12]

Safety and Handling

-

Reagents: Acetophenone and α-methylbenzylamine are irritants. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle all chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

-

Reaction Hazards: The addition of NaBH₄ is exothermic and produces flammable hydrogen gas. Controlled addition and cooling are essential.

Conclusion

The synthesis of bis(α-methylbenzyl)amine via reductive amination is a robust and efficient method suitable for laboratory and industrial applications. Careful control over reaction conditions, particularly the choice of reducing agent and the work-up procedure, is paramount for achieving high yield and purity. The purification and characterization techniques outlined in this guide provide a reliable framework for obtaining and validating the final product, ensuring its suitability for downstream applications in research and development.

References

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, General, and Convenient Method for the Synthesis of Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]

-

Chemistry Online. (2022). Synthesis of (±)-α-methylbenzylamine. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of acetophenone derivatives employing AmDHs. Available at: [Link]

- Google Patents. (n.d.). JP3178086B2 - Method for producing optically active α-methylbenzylamine.

-

ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Available at: [Link]

-

Pearson. (n.d.). A common method to produce amines is the reductive amination of aldehydes and ketones. Available at: [Link]

- Google Patents. (n.d.). CN107417546A - A kind of synthetic method with optically active α methylbenzylamines.

-

Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Available at: [Link]

-

ResearchGate. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation. Available at: [Link]

-

University of East Anglia. (2005). Use of bis-(aminol) ethers derived from N-(S)-(-)alpha-methylbenzylamine in reactions with resorcinarenes and double Mannich reactions. Available at: [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Global Substance Registration System. (n.d.). BIS(.ALPHA.-METHYLBENZYL)AMINE, MESO-. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Science and Technology Publishing. (n.d.). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl). Available at: [Link]

-

International Journal of Pharmaceutical and Engineering Research. (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Available at: [Link]

-

Reddit. (2024). How to purify Benzylamine?. Available at: [Link]

-

SpectraBase. (n.d.). A-Methyl-benzylamine - Optional[MS (GC)] - Spectrum. Available at: [Link]

- Google Patents. (n.d.). US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid.

-

NIST WebBook. (n.d.). alpha.-Methylbenzylamine. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. JP3178086B2 - Method for producing optically active α-methylbenzylamine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scitechpub.org [scitechpub.org]

- 11. archives.ijper.org [archives.ijper.org]

- 12. spectrabase.com [spectrabase.com]

Topic: Chiral Properties of Bis(α-methylbenzyl)amine Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Bis(α-methylbenzyl)amine

In the realm of molecular science, chirality is a fundamental property that dictates the three-dimensional arrangement of atoms, leading to non-superimposable mirror images known as enantiomers. This stereochemical nuance is of paramount importance in drug development and asymmetric synthesis, where the biological activity or catalytic efficacy of a molecule can be exclusively linked to a single enantiomeric form. Bis(α-methylbenzyl)amine, with its molecular formula C₁₆H₁₉N, presents a compelling case study in chirality.[1] The structure contains two stereogenic centers at the α-carbons, giving rise to three possible stereoisomers: the (R,R) and (S,S) enantiomers, and the achiral meso (R,S) compound.[2]

The ability to synthesize and isolate enantiomerically pure forms of this diamine is critical.[2] These molecules serve not only as valuable chiral building blocks for complex pharmaceuticals but also as powerful ligands in asymmetric catalysis, enabling the selective synthesis of other chiral compounds.[2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the synthesis, resolution, characterization, and application of bis(α-methylbenzyl)amine enantiomers, grounded in established scientific principles and field-proven methodologies.

Molecular Structure of Bis(α-methylbenzyl)amine Enantiomers

The distinct spatial arrangement of the two phenyl and methyl groups around the chiral centers defines the (R,R) and (S,S) configurations, which are mirror images of each other.

Caption: 3D representation of (R,R) and (S,S) enantiomers.

Part 1: Synthesis and Chiral Resolution

The journey to obtaining enantiomerically pure bis(α-methylbenzyl)amine begins with the synthesis of the racemic mixture, followed by a crucial resolution step.

Synthesis of Racemic Bis(α-methylbenzyl)amine

A common and efficient laboratory-scale synthesis involves a two-step reductive amination process. This method is favored for its operational simplicity and good yields.

-

Causality: The reaction first forms an imine intermediate from benzaldehyde and α-methylbenzylamine. This imine is then reduced to the target secondary amine. Using a pre-existing chiral starting material like α-methylbenzylamine to react with another prochiral center allows for the potential of diastereoselective synthesis if conditions are controlled. However, for producing the racemic mixture as a precursor to resolution, racemic α-methylbenzylamine is used. A typical route involves the reaction of benzaldehyde with α-methylbenzylamine to form an imine, which is subsequently hydrogenated.[2][4]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and industrially scalable method for separating enantiomers.[5] The principle relies on the differential properties of diastereomers.

-

Expertise & Causality: By reacting the racemic amine (a base) with an enantiomerically pure chiral acid, two diastereomeric salts are formed.[6] These salts, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent.[6] This solubility difference allows for the selective crystallization of one diastereomer, physically separating it from the other, which remains in the mother liquor. The choice of resolving agent and solvent is critical; for instance, N-tosyl-(S)-phenylalanine has been shown to be effective, with the outcome heavily influenced by the solvent's dielectric constant.[7][8] L-(+)-tartaric acid is another widely used and naturally abundant resolving agent for amines.[6]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol 1: Chiral Resolution of (±)-α-Methylbenzylamine (Illustrative Example)

This protocol for the precursor amine illustrates the fundamental steps applicable to the resolution of bis(α-methylbenzyl)amine.[6]

-

Dissolution: Add 6.25 g of L-(+)-tartaric acid to 90 mL of methanol in a 250 mL Erlenmeyer flask. Heat the mixture in a water bath until the acid nearly dissolves.

-

Salt Formation: Slowly add 5.0 g of racemic α-methylbenzylamine to the warm solution. The reaction is exothermic and may foam.

-

Crystallization: Stopper the flask and allow it to cool slowly to room temperature, ideally over 24 hours, to promote the formation of well-defined prismatic crystals. The (–)-amine-(+)-tartrate salt is less soluble and will precipitate.[6]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of Free Amine: Transfer the crystalline salt to a separatory funnel. Add 25 mL of 2 M NaOH solution to neutralize the tartaric acid and liberate the free amine.

-

Extraction: Extract the liberated (–)-amine with an organic solvent like dichloromethane (2 x 20 mL).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (–)-α-methylbenzylamine.[6]

Part 2: Characterization and Purity Analysis

Once separated, the absolute configuration and enantiomeric purity of the amines must be rigorously verified.

Polarimetry: Measuring Optical Rotation

Optical rotation is the hallmark property of chiral molecules. Each enantiomer rotates plane-polarized light to an equal but opposite degree.

-

Trustworthiness: This is a classic, self-validating system. The magnitude of rotation is a direct, though not exclusive, indicator of purity, while the sign (+ or -) indicates which enantiomer is present. The specific rotation is highly dependent on solvent, concentration, and temperature, which must be controlled for reproducible results.[9][10] For example, the specific rotation of (S)-(-)-α-methylbenzylamine is significantly affected by the solvent's polarity and hydrogen-bonding capabilities.[9][10]

| Property | (R,R)-(+)-Bis(α-methylbenzyl)amine HCl | (S)-(-)-α-Methylbenzylamine | (R)-(+)-α-Methylbenzylamine |

| Molecular Formula | C₁₆H₂₀ClN | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight | 261.79 g/mol | 121.18 g/mol [11] | 121.18 g/mol [11] |

| Specific Rotation [α] | +70.0° to +76.0° (c=3, EtOH)[12] | -39° to -41° (neat)[13] | +38° ± 2° (Lit.)[11] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for accurately determining enantiomeric excess (ee).

-

Expertise & Causality: This method achieves separation by passing the enantiomeric mixture through a column containing a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly effective for a wide range of chiral compounds, including primary amines, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions.[14][15] The choice of mobile phase (normal or reversed-phase) and additives (e.g., diethylamine, trifluoroacetic acid) is critical to modulate these interactions and achieve baseline separation.[14]

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Protocol 2: General Protocol for Chiral HPLC Method Development

-

CSP Screening: Begin by screening several polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) under normal phase conditions.[14]

-

Mobile Phase: Use a standard mobile phase of n-Hexane/Isopropanol (90:10 v/v). To improve peak shape and resolution for amines, add a basic modifier like 0.1% Diethylamine (DEA).[14]

-

Initial Run: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

-

Optimization:

-

If separation is poor, vary the ratio of Hexane/Isopropanol. Increasing the alcohol content generally reduces retention time.

-

Test alternative alcohols like ethanol.

-

If peak tailing is an issue, adjust the concentration of the amine additive.

-

-

Quantification: Once baseline separation is achieved, integrate the peak areas for the (R,R) and (S,S) enantiomers to calculate the enantiomeric excess (ee).

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy provides an alternative, powerful method for determining enantiomeric purity.

-

Expertise & Causality: Enantiomers are indistinguishable in a standard NMR spectrum. However, by reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed in situ. These diastereomers have distinct chemical environments and will exhibit separate, well-resolved signals in the ¹H NMR spectrum.[16] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine. A common and effective system involves the three-component condensation of the amine, 2-formylphenylboronic acid, and an enantiopure BINOL derivative.[16]

Protocol 3: Enantiomeric Excess Determination by ¹H NMR

-

Reaction Setup: In a dry NMR tube, combine the chiral amine sample (~5 mg), one equivalent of 2-formylphenylboronic acid, and one equivalent of (S)-BINOL.[16]

-

Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃).

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Integration: Identify the distinct, well-resolved signals corresponding to a specific proton (e.g., the imino proton) in each of the two diastereomeric iminoboronate esters formed.[16]

-

Calculation: Carefully integrate the two signals. The enantiomeric excess is calculated from the integral values (I₁ and I₂) using the formula: ee (%) = |(I₁ - I₂)| / (I₁ + I₂) * 100.

Part 3: Applications in Research and Development

The availability of enantiopure bis(α-methylbenzyl)amine and its precursor, α-methylbenzylamine, is a cornerstone of modern asymmetric synthesis.

-

Chiral Ligands and Auxiliaries: These amines are frequently used as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[2][17] Their derivatives are also employed as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenations and reductions, which are fundamental processes in pharmaceutical manufacturing.[2][11]

-

Building Blocks for APIs: As versatile chiral building blocks, they provide a reliable source of stereochemistry for the total synthesis of complex active pharmaceutical ingredients (APIs).[17][18] The precise three-dimensional structure offered by these amines is often critical for the target molecule's interaction with biological receptors, ensuring therapeutic efficacy and minimizing off-target side effects.[3][11]

References

-

Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. [Link]

-

Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine - ResearchGate. [Link]

-

Stereochemistry - Stereoelectronics. [Link]

-

Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique - ResearchGate. [Link]

-

Improved Methodology for the Preparation of Chiral Amines. [Link]

-

Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed. [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Chiral resolution of (±)-α-methylbenzylamine - Chemistry Online. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [Link]

- US6476268B1 - Preparation of N-benzylamines - Google P

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

-

Bis(alpha-methylbenzyl)amine | C16H19N | CID 24804 - PubChem. [Link]

-

alpha-Methylbenzylamine. [Link]

Sources

- 1. This compound | C16H19N | CID 24804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride | 82398-30-9 | TCI EUROPE N.V. [tcichemicals.com]

- 13. L(-)-alpha-Methylbenzylamine, 99+%, (99% ee) 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. d-nb.info [d-nb.info]

A Guide to the Spectroscopic Characterization of Bis(α-methylbenzyl)amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(α-methylbenzyl)amine is a chiral secondary amine with applications in asymmetric synthesis and as a resolving agent. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in research and drug development. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for bis(α-methylbenzyl)amine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from its precursor, α-methylbenzylamine, to provide a comprehensive and predictive overview of its key spectroscopic features. This approach offers a robust framework for scientists working with this and structurally related compounds.

Introduction: The Molecular Blueprint of Bis(α-methylbenzyl)amine

Bis(α-methylbenzyl)amine, with the chemical formula C₁₆H₁₉N, is a secondary amine comprised of two α-methylbenzyl moieties attached to a central nitrogen atom. The presence of two stereocenters at the benzylic carbons gives rise to three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S). The spectroscopic signature of each stereoisomer is expected to be subtly different, particularly in a chiral environment, a concept of significance in diastereomeric analysis.[1] This guide will focus on the general spectroscopic characteristics applicable to all stereoisomers, with notes on potential differences.

A foundational understanding of the spectroscopic data is not merely academic; it is a critical component of Good Laboratory Practice (GLP) and is essential for regulatory submissions in drug development. This guide aims to elucidate the "why" behind the expected spectral patterns, providing a deeper understanding beyond simple data reporting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For bis(α-methylbenzyl)amine, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and chemical environment.

Experimental Considerations

A standard NMR experiment for bis(α-methylbenzyl)amine would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts, particularly of the N-H proton, due to varying degrees of hydrogen bonding.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of bis(α-methylbenzyl)amine is expected to be relatively simple due to the molecule's symmetry. The two α-methylbenzyl groups are chemically equivalent, leading to a reduced number of unique signals.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(α-methylbenzyl)amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 10H | The ten protons on the two phenyl rings will appear in the typical aromatic region. The exact splitting pattern may be complex due to second-order effects. |

| Methine (CH) | ~3.8 - 4.0 | Quartet (q) | 2H | This proton is adjacent to both the methyl group and the nitrogen atom. It will be split into a quartet by the three protons of the methyl group. |

| N-H | 1.5 - 2.5 (variable) | Singlet (s, broad) | 1H | The chemical shift of the N-H proton is highly dependent on concentration and solvent due to hydrogen bonding. It often appears as a broad singlet. |

| Methyl (CH₃) | ~1.3 - 1.5 | Doublet (d) | 6H | The six equivalent protons of the two methyl groups will be split into a doublet by the adjacent methine proton. |

Causality in ¹H NMR: The downfield shift of the methine proton is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom and the phenyl ring. The coupling observed between the methine and methyl protons (quartet and doublet, respectively) is a classic example of spin-spin coupling and provides direct evidence for the connectivity of the α-methylbenzyl fragment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will further confirm the molecular symmetry, showing only four signals for the aromatic carbons and two for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(α-methylbenzyl)amine

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic (ipso-C) | ~145 | The quaternary carbon of the phenyl ring attached to the benzylic carbon. Its chemical shift is influenced by the substituent effect. |

| Aromatic (ortho, meta, para-C) | 126 - 129 | The protonated carbons of the phenyl rings will appear in this characteristic range. Due to symmetry, some of these may be equivalent. |

| Methine (CH) | ~55 - 60 | This carbon is directly attached to the nitrogen atom, causing a significant downfield shift into the range typical for carbons bonded to nitrogen. |

| Methyl (CH₃) | ~20 - 25 | The methyl carbon will appear in the aliphatic region of the spectrum. |

Expert Insight: For diastereomeric mixtures (e.g., a mix of (R,R) and (R,S)), it is possible to see a doubling of some NMR signals, as the diastereomers are chemically non-equivalent. This is a powerful application of NMR in stereochemical analysis.[2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In bis(α-methylbenzyl)amine, the key absorptions will be related to the N-H and C-N bonds of the secondary amine and the vibrations of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A modern and convenient method for obtaining an IR spectrum is Attenuated Total Reflectance (ATR). A small amount of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Expected IR Absorption Bands

Table 3: Key Predicted IR Absorptions for Bis(α-methylbenzyl)amine

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3350 - 3310 | Weak to Medium | N-H Stretch |

| Aromatic C-H | 3100 - 3000 | Medium | C-H Stretch |

| Aliphatic C-H | 3000 - 2850 | Medium | C-H Stretch |

| C=C | 1600 - 1450 | Medium to Strong | Aromatic Ring Stretch |

| N-H | 910 - 665 | Strong, Broad | N-H Wag |

| C-N | 1335 - 1250 | Medium to Strong | C-N Stretch (Aromatic Amine) |

Interpreting the IR Spectrum: The presence of a single, relatively weak band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine.[2][4] This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. The strong, broad N-H wagging band further confirms the presence of the secondary amine. The C-N stretching frequency is expected to be in the higher end of the typical range for aliphatic amines due to the influence of the adjacent aromatic ring.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for bis(α-methylbenzyl)amine is expected at a mass-to-charge ratio (m/z) of 225.34. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation of bis(α-methylbenzyl)amine is expected to be dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.

Key Fragmentation Pathway:

Sources

Physical and chemical properties of Bis(alpha-methylbenzyl)amine

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(α-methylbenzyl)amine

Introduction: A Molecule Defined by Chirality

Bis(α-methylbenzyl)amine, with the molecular formula C₁₆H₁₉N, is a secondary amine whose significance in modern chemistry is intrinsically linked to its stereochemistry.[1][2][3] Comprising two chiral α-methylbenzyl (or 1-phenylethyl) groups attached to a central nitrogen atom, this molecule exists as a set of stereoisomers. Its utility arises primarily from its application as a chiral building block and resolving agent in asymmetric synthesis, a field critical to the development of enantiomerically pure pharmaceuticals and fine chemicals.[4][5] Understanding the distinct properties of its stereoisomers is paramount for its effective application in research and development. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of Bis(α-methylbenzyl)amine, grounded in established scientific principles and experimental observations.

Stereochemistry: The Foundation of Functionality

The presence of two stereogenic centers at the α-carbon of each benzyl group gives rise to three possible stereoisomers: two enantiomers, (R,R) and (S,S), and an achiral meso compound, (R,S).

Caption: Stereoisomers of Bis(α-methylbenzyl)amine.

The (R,R) and (S,S) isomers are non-superimposable mirror images and thus constitute an enantiomeric pair. They possess identical physical properties (e.g., melting point, boiling point, solubility) but rotate plane-polarized light in equal but opposite directions. The meso-(R,S) isomer is a diastereomer of the other two. As diastereomers have different physical properties, the meso form can be separated from the racemic mixture of (R,R) and (S,S) isomers by standard laboratory techniques like chromatography or crystallization. The ability to isolate the pure (R,R) and (S,S) enantiomers is the cornerstone of their use in stereocontrolled reactions.[1]

Physical Properties

The physical properties of Bis(α-methylbenzyl)amine and its common salt forms are crucial for handling, storage, and reaction setup. While data for the free base is sparse, the hydrochloride salts are well-characterized crystalline solids.

| Property | Value | Form | Source(s) |

| Molecular Formula | C₁₆H₁₉N | Free Base | [1][2] |

| Molecular Weight | 225.33 g/mol | Free Base | [1] |

| Molecular Weight | 261.79 g/mol | Hydrochloride Salt | [6][7] |

| Appearance | White to Almost white powder/crystal | (R,R) & (S,S) HCl Salts | [4][8] |

| Melting Point | 192°C (lit.) | (R,R)-HCl Salt | [8] |

| Boiling Point | 257°C (lit.) | (R,R)-HCl Salt | [8] |

| Flash Point | 129°C (lit.) | (R,R)-HCl Salt | [8] |

| Solubility | Slightly soluble in water. | Free Base | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. | Hydrochloride Salts | [4][8] |

| Optical Rotation [α] | +70.0 to +76.0 deg (c=3, EtOH) | (R,R)-HCl Salt | [9] |

| Optical Rotation [α] | -70.0 to -76.0 deg (c=3, EtOH) | (S,S)-HCl Salt | [4] |

Chemical Properties and Reactivity

Basicity

As a secondary amine, Bis(α-methylbenzyl)amine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton, allowing the compound to form salts with acids. This is the principle behind the formation of the stable hydrochloride salts often supplied commercially.[4][6][8]

Role in Asymmetric Synthesis and Resolution

The primary chemical application of enantiomerically pure Bis(α-methylbenzyl)amine is in the field of asymmetric synthesis. Its historical development is closely tied to the growing need for enantiopure compounds in the pharmaceutical industry.[1]

-

Chiral Auxiliary: The amine can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a subsequent reaction to form one stereoisomer preferentially over another.

-

Chiral Resolving Agent: More commonly, it is the precursor, α-methylbenzylamine, that is used as a resolving agent.[5][10] The principle, however, is fundamental to understanding the utility of such chiral amines. A racemic acid, for example, can be reacted with a pure enantiomer of a chiral base like (R)-α-methylbenzylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). Because these salts are diastereomers, they have different physical properties, most notably solubility.[11][12][13] This difference allows for their separation by fractional crystallization. Once separated, the addition of a strong base liberates the enantiomerically pure amine and acid.[11][12]

Synthesis Pathways

The synthesis of Bis(α-methylbenzyl)amine itself can be achieved through several routes. A prevalent laboratory-scale method involves the reductive amination of acetophenone or the reaction of benzaldehyde with α-methylbenzylamine to form an imine, which is subsequently hydrogenated.[1][14][15] The availability of enantiopure (R)- and (S)-α-methylbenzylamine allows for the stereospecific synthesis of the corresponding (R,R) and (S,S) bis-amine products.[1][14]

Spectroscopic Analysis: A Guide to Characterization

Verifying the identity and purity of Bis(α-methylbenzyl)amine requires standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: As a secondary amine, the key diagnostic peak is the N-H stretching vibration. This appears as a single, relatively weak and sharp band in the 3300-3350 cm⁻¹ region.[16][17] This distinguishes it from primary amines, which show two N-H bands, and tertiary amines, which show none.[16][17] Other expected signals include C-N stretching (1250-1335 cm⁻¹) and characteristic absorptions for the aromatic rings.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.

-

N-H Proton: A broad singlet, typically in the 0.5-5.0 ppm range, which can be identified by its disappearance upon shaking the sample with D₂O.[17][18]

-

Methine Protons (-CH(CH₃)-): A quartet deshielded by the adjacent nitrogen and phenyl group.

-

Methyl Protons (-CH₃): A doublet, coupled to the methine proton.

-

Aromatic Protons: A complex multiplet in the 7.2-7.4 ppm region.

-

-

¹³C NMR Spectroscopy:

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 225. A key fragmentation pattern for amines is α-cleavage, which for this molecule would involve the loss of a methylbenzyl radical to form a stable iminium cation.

Experimental Protocol: Chiral Resolution of a Racemic Amine

To illustrate the practical application of chiral compounds in separating enantiomers, the following is a generalized workflow for the resolution of racemic α-methylbenzylamine using (+)-tartaric acid. This process is foundational to the field and demonstrates the principles of diastereomeric salt formation.[11][12][13]

Caption: Experimental workflow for chiral resolution.

Methodology:

-

Salt Formation: Dissolve L-(+)-tartaric acid in a suitable solvent, such as methanol, with gentle heating if necessary.[11][12] Cautiously add an equimolar amount of racemic α-methylbenzylamine. The reaction is exothermic.[11]

-

Fractional Crystallization: Allow the solution to stand undisturbed at room temperature. The diastereomeric salt formed from the (-)-amine and (+)-tartaric acid is less soluble in methanol and will selectively crystallize out of the solution.[12]

-

Isolation: Collect the precipitated crystals by vacuum filtration. The filtrate (mother liquor) will be enriched in the more soluble (+)-amine-(+)-tartrate salt.[12]

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base, such as 50% sodium hydroxide solution, until the salt completely dissolves. This neutralizes the tartaric acid and regenerates the free amine, which is insoluble in the aqueous solution.[11]

-

Extraction and Purification: Extract the liberated (-)-amine using an organic solvent (e.g., diethyl ether). Combine the organic layers, dry with an appropriate drying agent, and remove the solvent. The resulting amine can be further purified by distillation.[11]

-

Validation: The success of the resolution is confirmed by measuring the optical rotation of the purified amine using a polarimeter and comparing it to the literature value.[12] The enantiomeric excess (ee) can be more precisely determined by chiral chromatography.[5]

Safety and Handling

Bis(alpha-methylbenzyl)amine hydrochloride is categorized as an irritant.[9] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[8] Wash hands thoroughly after handling.[8][9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Storage: Store in a well-ventilated place with the container tightly closed.[8] For the hydrochloride salts, storage under an inert atmosphere (e.g., argon) is recommended.[6][7]

Conclusion

Bis(α-methylbenzyl)amine is a valuable organic compound whose utility is defined by its stereochemical properties. As a chiral building block, its enantiomerically pure forms are instrumental in asymmetric synthesis. A thorough understanding of its physical characteristics, chemical reactivity, and spectroscopic signatures is essential for its successful application by researchers, scientists, and drug development professionals aiming to construct complex, enantiopure molecules.

References

-

D-(+)-A-METHYLBENZYLAMINE - ChemBK. ChemBK. [Link]

-

This compound | C16H19N | CID 24804 - PubChem. PubChem. [Link]

- Method for producing optically active α-methylbenzylamine - Google Patents.

-

Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Brazilian Chemical Society. [Link]

-

Material Safety Data Sheet - Harper College. Harper College. [Link]

-

Resolution of a Racemic Mixture - Science Learning Center. University of Colorado Boulder. [Link]

-

Chiral resolution of (±)-α-methylbenzylamine - Chemistry Online. Chemistry Online. [Link]

-

Stereochemistry - Stereoelectronics. Stereoelectronics. [Link]

-

Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique - ResearchGate. ResearchGate. [Link]

- Preparation of N-benzylamines - Google Patents.

- A kind of synthetic method with optically active α methylbenzylamines - Google Patents.

-

Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Chemical Properties of alpha.-Methylbenzylamine (CAS 618-36-0) - Cheméo. Cheméo. [Link]

-

Chemical Properties of alpha.-Methylbenzylamine (CAS 98-84-0) - Cheméo. Cheméo. [Link]

- Process for the preparation of N-benzylamines - Google Patents.

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

98-84-0 α-Phenylethylamine C8H11N, Formula,NMR,Boiling Point,Density,Flash Point. Mol-Instincts. [Link]

-

Spectroscopy of Amines - Oregon State University. Oregon State University. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. OpenStax. [Link]

-

Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS) - PubChem. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C16H19N | CID 24804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride | 40648-92-8 | TCI AMERICA [tcichemicals.com]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride | 82398-30-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. stereoelectronics.org [stereoelectronics.org]

- 14. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 15. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Advent and Evolution of Bis(α-methylbenzyl)amine: A Cornerstone in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Chirality

In the landscape of modern organic chemistry and pharmaceutical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making the ability to selectively synthesize one enantiomer over another a critical endeavor. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias, have emerged as a powerful and reliable tool in this pursuit. Among these, bis(α-methylbenzyl)amine has carved a significant niche, offering a robust and versatile platform for the asymmetric synthesis of a wide array of chiral molecules, particularly amino acids. This guide delves into the discovery, history, and application of this remarkable chiral auxiliary, providing a comprehensive technical resource for the discerning scientist.

The Genesis of a Chiral Amine Auxiliary: A Historical Perspective

The story of bis(α-methylbenzyl)amine as a chiral auxiliary is intertwined with the broader development of asymmetric synthesis. While the concept of using chiral molecules to induce stereoselectivity dates back further, the systematic development and application of chiral auxiliaries gained significant momentum in the latter half of the 20th century. The pioneering work of chemists like Henri Kagan in the field of asymmetric catalysis laid the groundwork for the appreciation of chiral ligands and auxiliaries in controlling reaction outcomes.

While α-methylbenzylamine itself had been utilized as a resolving agent for racemic mixtures and as a component in some chiral ligands, its direct evolution into the C2-symmetric bis(α-methylbenzyl)amine for stereoselective carbon-carbon bond formation represents a key innovation. Research led by J. C. Carretero and his group was pivotal in demonstrating the utility of enantiomerically pure bis(α-methylbenzyl)amine in the asymmetric synthesis of β-amino acids. Their work showcased the ability of this auxiliary to effectively control the stereochemical outcome of conjugate addition reactions.

Concurrently, the research group of Stephen G. Davies extensively explored the use of a closely related chiral lithium amide, (S)-N-benzyl-N-(α-methylbenzyl)amide, for the diastereoselective conjugate addition to α,β-unsaturated esters. This body of work, while not employing the C2-symmetric bis(α-methylbenzyl)amine, was highly influential in establishing the power of α-methylbenzylamine-derived auxiliaries in asymmetric synthesis and provided deep mechanistic insights that are applicable to the broader class of these reagents.

The development of bis(α-methylbenzyl)amine as a chiral auxiliary was driven by the need for a robust, easily synthesized, and readily removable directing group that could provide high levels of stereocontrol. Its C2-symmetry was a key design element, simplifying the stereochemical analysis and often leading to higher levels of induction.

Synthesis of the Chiral Auxiliary: Crafting the Stereochemical Director

The preparation of enantiomerically pure bis(α-methylbenzyl)amine is a critical first step in its application. The most common and efficient method involves the reductive amination of acetophenone with a single enantiomer of α-methylbenzylamine. The use of microwave irradiation has been shown to significantly reduce reaction times for this condensation.

Experimental Protocol: Synthesis of (R,R)-Bis(α-methylbenzyl)amine

Materials:

-

(R)-(+)-α-Methylbenzylamine

-

Acetophenone

-

Titanium(IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in dichloromethane, add titanium(IV) isopropoxide (1.2 eq) and acetophenone (1.1 eq).

-

Stir the mixture at room temperature for 12-24 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R,R)-bis(α-methylbenzyl)amine as a colorless oil.

DOT Diagram: Synthesis of (R,R)-Bis(α-methylbenzyl)amine

Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation

The remarkable stereodirecting ability of the bis(α-methylbenzyl)amine auxiliary stems from a combination of steric and electronic factors. When the corresponding lithium amide is formed and reacted with an α,β-unsaturated carbonyl compound in a conjugate addition reaction, a highly organized transition state is established.

The two α-methylbenzyl groups create a sterically demanding chiral environment around the nitrogen atom. This steric bulk effectively blocks one face of the incoming electrophile (the α,β-unsaturated ester), forcing the nucleophilic attack to occur from the less hindered face.

Furthermore, the lithium cation plays a crucial role in organizing the transition state through chelation. It is proposed that the lithium coordinates to both the nitrogen of the amide and the carbonyl oxygen of the ester, creating a rigid, six-membered ring-like transition state. This chelation, in concert with the steric hindrance from the benzyl groups, dictates the facial selectivity of the addition.

DOT Diagram: Proposed Transition State for Conjugate Addition

Applications in Asymmetric Synthesis: A Gateway to Chiral Building Blocks

The primary application of bis(α-methylbenzyl)amine as a chiral auxiliary is in the diastereoselective conjugate addition to α,β-unsaturated carbonyl compounds, providing a powerful method for the synthesis of enantiomerically enriched β-amino acids.

Asymmetric Synthesis of β-Amino Acids

The conjugate addition of the lithium amide of bis(α-methylbenzyl)amine to various α,β-unsaturated esters proceeds with high diastereoselectivity, affording β-amino esters that can be subsequently deprotected to yield the desired β-amino acids.

Experimental Protocol: Asymmetric Conjugate Addition

Materials:

-

(R,R)-Bis(α-methylbenzyl)amine

-

n-Butyllithium (n-BuLi) in hexanes

-

α,β-Unsaturated ester (e.g., tert-butyl crotonate)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R,R)-bis(α-methylbenzyl)amine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.

-

Add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched β-amino ester.

| Substrate (α,β-Unsaturated Ester) | Diastereomeric Ratio (d.r.) | Yield (%) |

| tert-Butyl crotonate | >95:5 | 85 |

| Ethyl cinnamate | >98:2 | 90 |

| Methyl methacrylate | 90:10 | 82 |

Synthesis of Other Chiral Molecules

The utility of bis(α-methylbenzyl)amine extends beyond β-amino acid synthesis. The chiral β-amino esters obtained from the conjugate addition can serve as versatile intermediates for the synthesis of a variety of other chiral molecules, including alkaloids and other natural products. The Davies group, for instance, has demonstrated the elaboration of the conjugate addition products into complex target molecules.[1]

Cleavage of the Auxiliary: Liberating the Chiral Product

A crucial aspect of any chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The bis(α-methylbenzyl) groups can be efficiently cleaved via hydrogenolysis.

Experimental Protocol: Hydrogenolytic Cleavage of the Auxiliary

Materials:

-

Diastereomerically enriched β-amino ester

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-